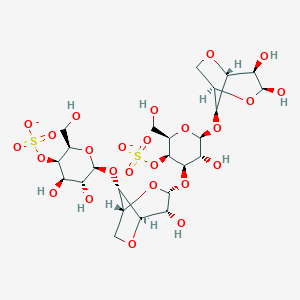
Ácido 4-amino-3-mercaptobenzoico
Descripción general
Descripción
4-Amino-3-mercaptobenzoic acid (4-AMB), also known as 4-aminothiophenol, is an organic compound that has a wide range of applications in scientific research. 4-AMB is a derivative of benzoic acid and is a thiophenol, meaning it contains both an amine and a thiol group. It is a colorless solid that is soluble in water and organic solvents. 4-AMB has been studied extensively for its biochemical and physiological effects, as well as its ability to be used as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Dispersión Raman Mejorada por Superficie (SERS)
El ácido 4-amino-3-mercaptobenzoico (4-MBA) se utiliza a menudo como molécula de sonda en la dispersión Raman mejorada por superficie (SERS). Se ha demostrado que las películas de nanocubos de plata (PVP-Ag NCs) protegidas con 4-MBA tienen una mejor actividad SERS con factores de mejora (EF) más grandes que otras películas de plata . Esto hace que el 4-MBA sea valioso en el campo de la espectroscopia .
Detección de Mercurio
El 4-MBA se ha utilizado en el desarrollo de sensores de mercurio. La espectroscopia Raman mejorada por superficie (SERS) y los polímeros impresos con iones (IIPs) son dos métodos analíticos distintos desarrollados y empleados para la detección de mercurio. El 4-MBA juega un papel crucial en la mejora de la sensibilidad y la selectividad de estos métodos .
Actividad Catalítica
Las nanoestructuras de oro funcionalizadas con 4-MBA pueden exhibir una actividad catalítica mejorada. Esto hace que el 4-MBA sea útil en el campo de la nanotecnología y la ciencia de los materiales .
Detección Biológica
El 4-MBA se ha utilizado en el estudio de moléculas biológicas. Por ejemplo, se ha utilizado para detectar la interacción de ácidos grasos y su receptor cognado, GPR120, en la superficie de células renales embrionarias humanas (HEK293) .
Detección Química y Bioquímica
Las películas de nanocubos de plata protegidas por PVP (PVP-Ag NCs) con 4-MBA han demostrado ser excelentes sustratos SERS con buena biocompatibilidad para la detección de hemoglobina . Esto hace que el 4-MBA sea valioso en el campo de la detección química y bioquímica .
Monitoreo Ambiental
Dadas las alarmantes implicaciones para la salud del mercurio, las agencias reguladoras establecen límites máximos permisibles estrictos para las concentraciones de mercurio en el medio ambiente. El 4-MBA juega un papel crucial en el desarrollo de sensores para monitorear estas concentraciones .
Direcciones Futuras
The future development trend and prospect of the synthesis of benzothiazoles, which includes 4-Amino-3-mercaptobenzoic acid, are anticipated to be related to green chemistry. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Mecanismo De Acción
Target of Action
4-Amino-3-mercaptobenzoic acid (AMBA) is primarily used in the fabrication of gold nanoparticles . It has been shown to be an effective sensor for chloride, as well as other aldehydes, such as acetaldehyde and acridone . Therefore, its primary targets are these chemical entities.
Mode of Action
AMBA interacts with its targets through a process known as functionalization. This involves the formation of a strong covalent bond between the sulfur atom in the thiol group of AMBA and the gold atoms in the nanoparticles . This interaction results in the formation of AMBA-functionalized gold nanoparticles .
Biochemical Pathways
The biochemical pathways affected by AMBA are primarily related to the detection and sensing of certain chemical entities. When AMBA-functionalized gold nanoparticles come into contact with chloride or certain aldehydes, distinct changes occur in both color and absorption properties . This change can be used to detect and quantify the presence of these chemical entities.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.97 , suggesting that it may have good bioavailability.
Result of Action
The primary result of AMBA’s action is the formation of functionalized gold nanoparticles that can act as effective sensors for chloride and certain aldehydes . These nanoparticles exhibit distinct changes in color and absorption properties when they interact with these chemical entities , allowing for their detection and quantification.
Action Environment
The action of AMBA can be influenced by various environmental factors. For instance, the process of functionalizing gold nanoparticles with AMBA is typically carried out in water . Additionally, the colorimetric performance of AMBA-functionalized gold nanoparticles can be enhanced with increasing concentrations of AMBA . Therefore, the action, efficacy, and stability of AMBA can be influenced by factors such as the solvent used and the concentration of AMBA.
Propiedades
IUPAC Name |
4-amino-3-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJDDIBBUUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344579 | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14543-45-4 | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-amino-3-mercaptobenzoic acid in materials science?
A: 4-amino-3-mercaptobenzoic acid is a valuable monomer for synthesizing high-strength, high-modulus polymers. It can be copolymerized with other monomers like 3,4-diaminobenzoic acid to create block copolymers incorporating rigid-rod segments for reinforcement. These polymers exhibit desirable mechanical properties like high tensile strength and modulus, making them suitable for applications demanding robust materials. []
Q2: How is 4-amino-3-mercaptobenzoic acid used in the synthesis of benzothiazole derivatives?
A: 4-amino-3-mercaptobenzoic acid serves as a key starting material for synthesizing various substituted benzothiazole-6-carboxylic acids. This reaction involves condensing the compound with different aldehydes using nitrobenzene as an oxidant. [] This method offers a convenient route to access a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry and materials science.
Q3: Can you describe a specific example of a biologically active compound derived from 4-amino-3-mercaptobenzoic acid?
A: One study highlighted the synthesis of a specific benzothiazole-6-carboxylic acid derivative (compound 4i) from 4-amino-3-mercaptobenzoic acid. This compound demonstrated promising in vitro activity as an inhibitor of β-hematin formation. [] β-Hematin formation is a crucial step in the life cycle of the malaria parasite, suggesting that this 4-amino-3-mercaptobenzoic acid derivative could potentially be further explored for its antimalarial properties.
Q4: What alternative synthetic routes exist for preparing 4-amino-3-mercaptobenzoic acid?
A: While commercially available, 4-amino-3-mercaptobenzoic acid can be synthesized from 4-aminobenzonitrile. [] This multi-step process involves thiocyanation of the starting material followed by hydrolysis to yield 4-amino-3-mercaptobenzoic acid. This synthetic route provides a means to prepare the compound when direct purchase is not feasible or for research purposes requiring specific synthetic modifications.
Q5: Are there any known applications of 4-amino-3-mercaptobenzoic acid in the field of nanoscience?
A: Research demonstrates the use of 4-amino-3-mercaptobenzoic acid in functionalizing gold nanoparticles. [] The thiol group in 4-amino-3-mercaptobenzoic acid can readily bind to gold surfaces, enabling the creation of functionalized nanoparticles for various applications. This conjugation strategy could be explored for applications such as sensing, catalysis, and drug delivery.
Q6: Has 4-amino-3-mercaptobenzoic acid been investigated for its potential therapeutic applications beyond antimalarial activity?
A: Interestingly, 4-amino-3-mercaptobenzoic acid, along with its ethyl ester hydrochloride derivative, has shown potential as a decontaminating agent against mustard gas and nitrogen mustards. [] This research highlights the diverse applications of 4-amino-3-mercaptobenzoic acid and its derivatives, extending beyond their use as building blocks for complex molecules.
Q7: What analytical techniques are typically employed to characterize and quantify 4-amino-3-mercaptobenzoic acid?
A: Common techniques used to characterize 4-amino-3-mercaptobenzoic acid and its derivatives include ¹H-NMR and MS. [] These spectroscopic methods provide valuable information about the structure and purity of the synthesized compounds. Furthermore, techniques like elemental analysis can be used to confirm the elemental composition and purity of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)








